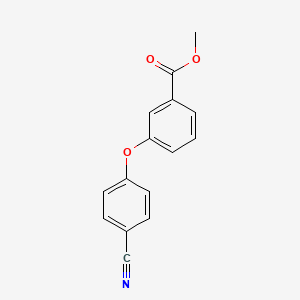

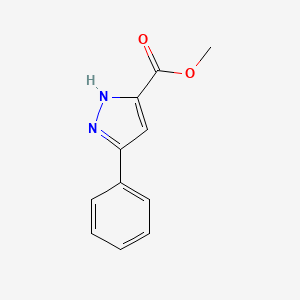

3-苯基-1H-吡唑-5-甲酸甲酯

描述

Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The phenyl group attached to the pyrazole ring contributes to the compound's aromatic character and influences its chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of various diketones or β-keto esters with hydrazines. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, other pyrazole derivatives were synthesized using one-pot reactions involving hydrazines and different acetylenic or acylating reagents . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives, including methyl 3-phenyl-1H-pyrazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For example, the crystal structure of a related compound, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . The dihedral angles between the rings and the presence of specific conformations are also characteristic features observed in the crystal structures of these compounds . These structural analyses provide insights into the molecular geometry and intermolecular interactions that can influence the physical properties and reactivity of methyl 3-phenyl-1H-pyrazole-5-carboxylate.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions due to the presence of reactive functional groups. For instance, the hydroxyl group in methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate can participate in further chemical transformations . Additionally, the carboxylate group can be involved in reactions such as esterification or amidation, as seen in the synthesis of carboxamide derivatives . The reactivity of the pyrazole ring itself can lead to the formation of complex structures, including the coupling with other aromatic systems to form fused heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole ring can affect the compound's solubility, thermal stability, and electronic properties. For example, the compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . Theoretical calculations, such as density functional theory (DFT), are used to predict the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the compound's reactivity and potential applications in electronic materials . Additionally, the antioxidant properties of these compounds can be evaluated using in vitro methods, indicating their potential biological relevance .

科学研究应用

结构和光谱研究

- 结构分析:一项研究重点关注吡唑-4-羧酸衍生物的实验和理论分析,突出了它们的生物学重要性。该研究利用核磁共振、傅里叶变换红外光谱和 X 射线衍射等技术,深入了解这些化合物的结构特征,强调了它们在各个科学领域的潜在应用 (Viveka 等人,2016)。

合成与晶体结构

- 一步合成:另一项研究详细介绍了 5-羟基-1-苯基-1H-吡唑-3-甲酸甲酯的合成,强调了其一步合成过程的简单性及其晶体结构,这有助于了解其化学性质和潜在应用 (Saeed 等人,2012)。

衍生物的合成

- 生物活性化合物的合成:对 3-苯基-1H-吡唑衍生物合成的研究突出了它们作为创建生物活性化合物中间体的价值。这项研究为优化这些衍生物的合成方法提供了见解,这对于开发靶向癌症疗法至关重要 (Liu 等人,2017)。

化学相互作用研究

- 化学亲和力和稳定性:对吡唑酯衍生物的研究探索了它们与丙酮分子的相互作用,使用核磁共振和循环伏安滴定。这项研究有助于了解这些化合物的化学行为以及在化学传感或分子识别中的潜在应用 (Tewari 等人,2014)。

材料科学中的应用

- 光非线性:对 N-取代-5-苯基-1H-吡唑-4-乙基羧酸酯的研究集中在它们的非线性光学性质上,突出了在光限制器件中的潜在应用。这项研究强调了这些化合物在材料科学和光子学中的重要性 (Chandrakantha 等人,2013)。

作用机制

Target of Action

Methyl 3-phenyl-1H-pyrazole-5-carboxylate is a derivative of pyrazole, a class of compounds known for their diverse biological activities Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Mode of Action

Pyrazoles are known to interact with their targets through various mechanisms, often influenced by their structural characteristics . For instance, the tautomeric and conformational preferences of pyrazoles can influence their reactivity and biological activities .

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities . For instance, some pyrazole derivatives have been found to inhibit key enzymes in the biochemical pathways of certain diseases .

Result of Action

Given the diverse biological activities of pyrazole derivatives, it can be inferred that this compound may have a broad range of molecular and cellular effects .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets . .

安全和危害

属性

IUPAC Name |

methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXAFVODFXYSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349390 | |

| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56426-35-8 | |

| Record name | methyl 3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

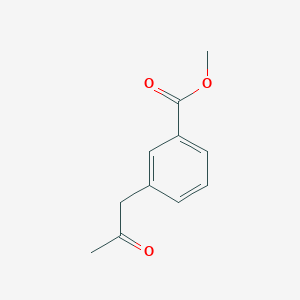

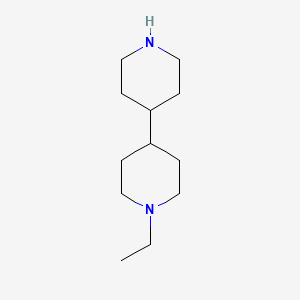

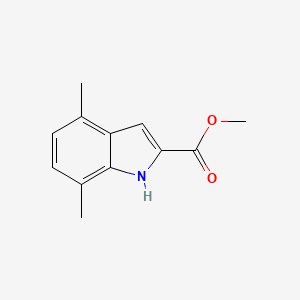

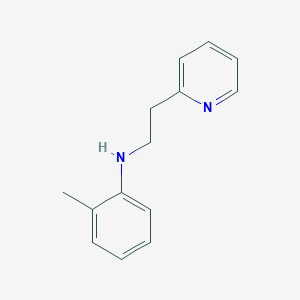

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3022846.png)

![5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B3022850.png)